![molecular formula C14H24N4O B12541704 N-(3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butyl)urea CAS No. 142031-48-9](/img/structure/B12541704.png)
N-(3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butyl)urea is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes an amino group, a methyl group, and a butyl urea moiety. Its chemical properties make it a valuable substance for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butyl)urea typically involves the reaction of 4-amino-3-methylphenyl ethylamine with butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The process involves the following steps:
Preparation of 4-amino-3-methylphenyl ethylamine: This intermediate is synthesized through the reduction of 4-nitro-3-methylphenyl ethylamine using a reducing agent such as hydrogen in the presence of a palladium catalyst.
Reaction with butyl isocyanate: The prepared 4-amino-3-methylphenyl ethylamine is then reacted with butyl isocyanate under an inert atmosphere to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of continuous flow technology also enhances safety and reduces production costs.
化学反应分析
Types of Reactions
N-(3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the amino group.
科学研究应用
N-(3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-(3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
相似化合物的比较
Similar Compounds
- N-{2-[(4-Amino-3-methylphenyl)(ethyl)amino]ethyl}methanesulfonamide
- N-(3-Amino-4-methylphenyl)benzamide
Uniqueness
N-(3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butyl)urea is unique due to its specific structure, which imparts distinct chemical and biological properties. Unlike similar compounds, it has a butyl urea moiety that enhances its stability and reactivity, making it a valuable compound for various applications.
属性
CAS 编号 |
142031-48-9 |
|---|---|
分子式 |
C14H24N4O |
分子量 |
264.37 g/mol |
IUPAC 名称 |
3-[2-(4-amino-3-methylphenyl)ethylamino]butylurea |
InChI |
InChI=1S/C14H24N4O/c1-10-9-12(3-4-13(10)15)6-8-17-11(2)5-7-18-14(16)19/h3-4,9,11,17H,5-8,15H2,1-2H3,(H3,16,18,19) |
InChI 键 |
VKXPAPRUQQKQPA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)CCNC(C)CCNC(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(1H-Pyrrol-1-yl)methyl]benzoyl chloride](/img/structure/B12541621.png)
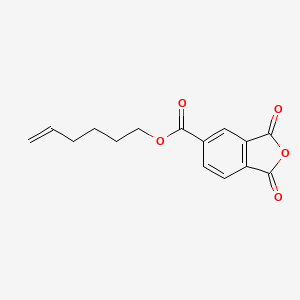
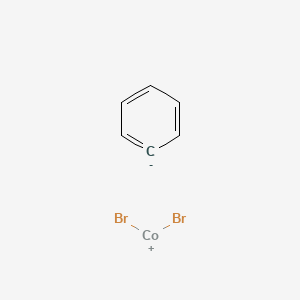
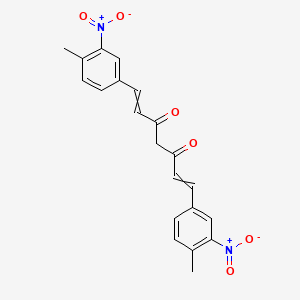
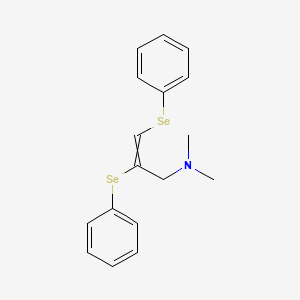

![2,7-Bis[2-(4-methoxyphenyl)ethenyl]-9,9-dioctyl-9H-fluorene](/img/structure/B12541664.png)
![7-Ethenylbicyclo[4.3.2]undeca-2,4,10-trien-7-ol](/img/structure/B12541669.png)
![Methyl {[6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetate](/img/structure/B12541675.png)
![Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N'-hexyl-N-methyl-](/img/structure/B12541676.png)
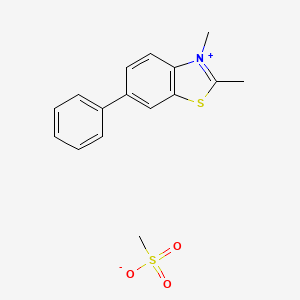
![2-Chloro-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline](/img/structure/B12541680.png)
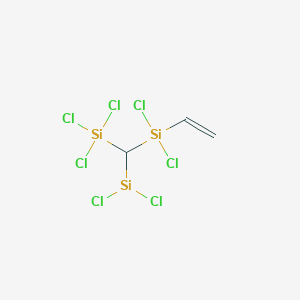
![11-{2-Ethoxy-4-[(E)-(pyridin-4-yl)diazenyl]phenoxy}undecanoic acid](/img/structure/B12541696.png)
